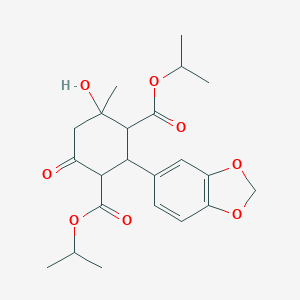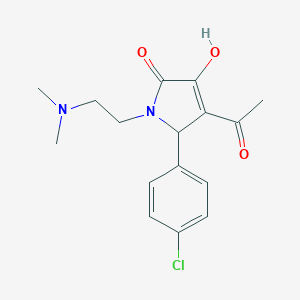![molecular formula C25H23N3O5S B282581 2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282581.png)
2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a chemical compound that has shown promising results in scientific research. This compound is also known as FMA-1, and it has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of FMA-1 is not fully understood. However, it has been suggested that FMA-1 may act by inhibiting various enzymes and proteins that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
FMA-1 has been shown to have various biochemical and physiological effects. In cancer cells, FMA-1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In infectious disease research, FMA-1 has been shown to have antimicrobial activity against various pathogens. In neurodegenerative disease research, FMA-1 has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMA-1 in lab experiments include its potential as a therapeutic agent in cancer, infectious disease, and neurodegenerative disease research. The limitations of using FMA-1 in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for FMA-1 research, including the development of FMA-1 analogs with improved pharmacological properties, the investigation of FMA-1 as a potential therapeutic agent for various diseases, and the investigation of FMA-1 as a potential lead compound for drug discovery. Additionally, further research is needed to fully understand the mechanism of action of FMA-1 and its potential side effects.
Conclusion:
In conclusion, FMA-1 is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FMA-1 as a therapeutic agent and to develop FMA-1 analogs with improved pharmacological properties.
Synthesemethoden
FMA-1 has been synthesized using various methods, including the reaction of 2-mercapto-N-(2-furylmethyl)acetamide with 4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole in the presence of a base. This reaction results in the formation of FMA-1, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
FMA-1 has shown potential in various scientific research applications, including cancer research, infectious disease research, and neurodegenerative disease research. In cancer research, FMA-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, FMA-1 has been shown to have antimicrobial activity against various pathogens. In neurodegenerative disease research, FMA-1 has been shown to have neuroprotective effects.
Eigenschaften
Molekularformel |
C25H23N3O5S |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
2-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C25H23N3O5S/c1-31-21-11-10-17(14-22(21)32-2)13-20-24(30)28(18-7-4-3-5-8-18)25(27-20)34-16-23(29)26-15-19-9-6-12-33-19/h3-14H,15-16H2,1-2H3,(H,26,29)/b20-13- |
InChI-Schlüssel |
RESZBHXEPBIFFS-MOSHPQCFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)

![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)